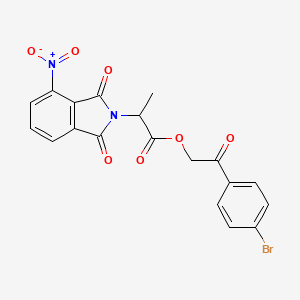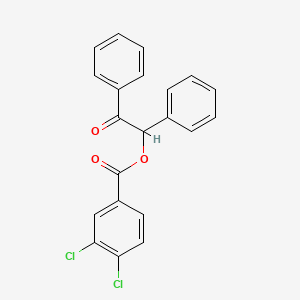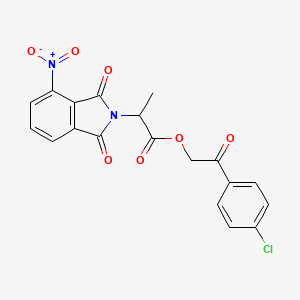![molecular formula C16H16N2O6S B3979583 methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B3979583.png)
methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate
Vue d'ensemble
Description
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate, also known as Methyl Red, is a chemical compound widely used in scientific research. It is a pH indicator that changes color from red to yellow at a pH of 4.4-6.2. Methyl Red has various applications in the fields of biochemistry, microbiology, and pharmacology.
Applications De Recherche Scientifique
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate Red is widely used as a pH indicator in microbiology to differentiate between bacteria that produce mixed acids and those that produce only acetic acid during fermentation. It is also used in the identification of enteric bacteria such as Escherichia coli and Salmonella. In biochemistry, this compound Red is used to measure the rate of anaerobic respiration in microorganisms. It is also used to determine the pH of biological fluids such as urine and blood. In pharmacology, this compound Red is used to study the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate Red acts as a pH indicator by changing color in response to changes in pH. It is red at a pH of 4.4-6.2 and yellow at a pH above 6.2. The mechanism of color change is due to the protonation and deprotonation of the nitrogen atoms in the molecule. At low pH, the nitrogen atoms are protonated, and the molecule is red. At high pH, the nitrogen atoms are deprotonated, and the molecule is yellow.
Biochemical and Physiological Effects:
This compound Red has no known biochemical or physiological effects on humans or animals. It is a non-toxic compound that is safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate Red has several advantages for laboratory experiments. It is a reliable and sensitive pH indicator that can be used to measure pH changes in biological fluids and microbial cultures. It is also easy to use and inexpensive. However, this compound Red has some limitations. It is not suitable for use in acidic solutions with a pH below 4.4 or in alkaline solutions with a pH above 6.2. It is also not stable in the presence of oxidizing agents.
Orientations Futures
Methyl 4-methyl-3-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}benzoate Red has several potential future directions in scientific research. It can be used to study the metabolism of microorganisms and the effects of pH on biological processes. It can also be used to develop new pH indicators with improved sensitivity and selectivity. Additionally, this compound Red can be used in the development of new drugs that target pH-sensitive biological processes.
Conclusion:
This compound Red is a widely used pH indicator in scientific research. It has various applications in microbiology, biochemistry, and pharmacology. This compound Red is synthesized by a complex process and has no known biochemical or physiological effects on humans or animals. It has several advantages and limitations for laboratory experiments. This compound Red has several potential future directions in scientific research, including the study of microbial metabolism and the development of new pH indicators and drugs.
Propriétés
IUPAC Name |
methyl 4-methyl-3-[(4-methyl-3-nitrophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-10-4-6-12(16(19)24-3)8-14(10)17-25(22,23)13-7-5-11(2)15(9-13)18(20)21/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOUKODAUMRZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979500.png)
![N-[4-({[2-(tert-butylthio)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3979503.png)
![1-butyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979504.png)
![1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3979510.png)

![5-{[(8-quinolinylthio)acetyl]amino}isophthalic acid](/img/structure/B3979540.png)
![N-{4-[(2-ethylhexanoyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B3979545.png)
![1-benzyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979554.png)

![{5-[(4-bromobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B3979566.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3979601.png)

